Superior Dielectric Constant Stability Under Plasma Exposure: PMSQ vs. Methyl Silsesquioxane (MSQ)
Poly(phenyl-methylsilsesquioxane) (PMSQ) thin films demonstrate markedly superior dielectric constant stability upon exposure to reactive ion etch plasmas compared to all-methyl silsesquioxane (MSQ). Deposited PMSQ films exhibited κ = 2.7 ± 0.1 with no considerable variation in κ-value after exposure to both O₂ and SF₆ plasmas [1]. In contrast, MSQ films (κ = 2.6 ± 0.1) suffered a significant increase in dielectric constant upon identical plasma exposure due to moisture uptake and film degradation [1]. Structural analysis by FTIR and XPS confirmed that PMSQ films undergo minimal chemical modification at the surface, whereas MSQ films show pronounced silanol formation leading to increased moisture absorption and κ-value drift [2]. The higher dielectric stability of PMSQ is attributed to the phenyl groups providing steric shielding and hydrophobicity that limit plasma-induced damage.
| Evidence Dimension | Dielectric constant (κ) stability after O₂ and SF₆ plasma exposure |
|---|---|
| Target Compound Data | κ = 2.7 ± 0.1; no considerable κ-variation upon O₂ and SF₆ plasma exposure |
| Comparator Or Baseline | Methyl silsesquioxane (MSQ): κ = 2.6 ± 0.1; significant κ-value increase upon identical plasma exposure |
| Quantified Difference | PMSQ exhibits negligible Δκ vs. MSQ which shows significant positive κ drift (qualitative but reproducible across multiple plasma conditions) |
| Conditions | Spin-coated thin films annealed; O₂ and SF₆ plasma exposure; characterized by spectroscopic ellipsometry, FTIR, XPS, and water contact angle |
Why This Matters
For microelectronic interconnect fabrication, plasma-induced κ-drift directly compromises device performance; PMSQ's stable dielectric constant under reactive ion etch conditions reduces process variability and improves yield in multi-level metallization schemes.
- [1] Nedumkallel, J.P. Plasma interaction with low-k Silsesquioxane materials. Doctoral Thesis, Dublin City University, School of Electronic Engineering, 2018. (Chapter on PMSQ vs. MSQ dielectric response). View Source
- [2] INIS Repository. Thermally stable low dielectric constant poly phenyl-methyl silsesquioxane films with minimal k-variation during plasma exposure. IAEA INIS Record 46036831. View Source
